4-(Trifluoromethyl)phenol, also known as α,α,α-trifluoro-p-cresol or 4-hydroxybenzotrifluoride, is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a phenolic structure. Its chemical formula is C₇H₅F₃O, with a molecular weight of approximately 162.11 g/mol. The compound is notable for its unique electronic properties due to the highly electronegative trifluoromethyl group, which influences its reactivity and interactions in various chemical environments .
4-(Trifluoromethyl)phenol, also known as p-trifluoromethylphenol or 4-hydroxybenzotrifluoride, is an organic compound with the formula CF₃C₆H₄OH. While not extensively studied as a standalone compound, it serves as a building block in the synthesis of various research-relevant materials. One example is its use in the creation of diaryl ethers, which are important functional groups in organic chemistry due to their diverse applications in pharmaceuticals, liquid crystals, and polymers [].
4-(Trifluoromethyl)phenol exhibits various biological activities. It has been studied for its potential as an inhibitor of certain enzymes, particularly within the cytochrome P450 family. Notably, it shows low promiscuity in CYP450 inhibition, indicating selective interactions with specific isoforms . Additionally, studies suggest that it does not possess significant carcinogenic properties and has a low toxicity profile in acute exposure scenarios .
Several methods exist for synthesizing 4-(trifluoromethyl)phenol:
The applications of 4-(trifluoromethyl)phenol are diverse:
Research on interaction studies involving 4-(trifluoromethyl)phenol has revealed its potential as a selective inhibitor for certain enzymes, particularly within metabolic pathways involving cytochrome P450 enzymes. These studies have indicated that while it may exhibit some inhibitory effects, it generally shows low toxicity and non-carcinogenic behavior, making it a candidate for further pharmacological exploration .
Several compounds share structural similarities with 4-(trifluoromethyl)phenol. Notable examples include:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2-(Trifluoromethyl)phenol | C₇H₅F₃O | Trifluoromethyl group at position 2 |
| 3-(Trifluoromethyl)phenol | C₇H₅F₃O | Trifluoromethyl group at position 3 |
| 4-Hydroxy-3-trifluoromethylbenzaldehyde | C₈H₇F₃O | Contains an aldehyde functional group |
| 4-Fluoro-phenol | C₆H₅F | Fluoro group instead of trifluoromethyl |
The uniqueness of 4-(trifluoromethyl)phenol lies primarily in its trifluoromethyl substituent's strong electron-withdrawing nature, which significantly alters its reactivity compared to other phenolic compounds. This characteristic enhances its utility in various synthetic pathways and biological applications.
IUPAC Name: 4-(Trifluoromethyl)phenol
Synonyms:
Molecular Formula: $$ \text{C}7\text{H}5\text{F}_3\text{O} $$
Molecular Weight: 162.11 g/mol
SMILES: OC1=CC=C(C(F)(F)F)C=C1
InChI Key: BAYGVMXZJBFEMB-UHFFFAOYSA-N
| Property | Value | Source |
|---|---|---|
| Melting Point | 45–47 °C | |
| Boiling Point | 71.5–72 °C (8 mmHg) | |
| Density | 1.3226 g/cm³ (estimate) | |
| pKa | 8.675 (25°C) | |
| Solubility | Chloroform, DMSO, Methanol |
The compound was first synthesized in the mid-20th century via nucleophilic aromatic substitution reactions. A landmark 1989 Journal of Organic Chemistry study detailed its preparation using chlorosilane and bromotrifluoromethane, achieving a 71% yield under anhydrous conditions. Patents such as CN1994990A (2006) and EP0004447A2 (2001) later optimized industrial-scale production using sodium alkoxides and palladium catalysis.
4-(Trifluoromethyl)phenol is pivotal due to:
Trifluoromethylated aromatics are classified by substitution patterns:
4-(Trifluoromethyl)phenol’s para configuration optimizes electronic and steric properties for drug-receptor interactions.
4-(Trifluoromethyl)phenol is an aromatic organic compound with the molecular formula C₇H₅F₃O and a molecular weight of 162.11 grams per mole [2] [3] [5]. The compound features a benzene ring substituted with both a hydroxyl group and a trifluoromethyl group in para positions relative to each other [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 4-(trifluoromethyl)phenol, and it is registered under Chemical Abstracts Service number 402-45-9 [2] [3] [5].
The molecular structure is characterized by the presence of eleven heavy atoms, including seven carbon atoms, one oxygen atom, and three fluorine atoms [9]. The compound contains a single aromatic ring system with one sp³ hybridized carbon atom within the trifluoromethyl substituent [14]. The structural representation using Simplified Molecular Input Line Entry System notation is OC1=CC=C(C=C1)C(F)(F)F, which clearly illustrates the para-disubstituted benzene ring architecture [2] [3] [7].
The trifluoromethyl group significantly influences the electronic properties of the molecule through its strong electron-withdrawing effect [4] [18]. This substituent enhances the acidity of the phenolic hydroxyl group, as evidenced by the compound's pKa value of 8.675 at 25°C [5] [15]. The presence of multiple fluorine atoms creates a highly polarized carbon-fluorine bond system, contributing to the compound's unique chemical reactivity and physical properties [4] [18].
The hydroxyl group in the para position enables hydrogen bonding interactions, which play a crucial role in the compound's intermolecular associations and crystal packing arrangements [18] [20]. The molecular geometry allows for both intramolecular and intermolecular hydrogen bonding patterns, particularly involving the phenolic hydrogen as a donor and various acceptor sites [20] [22].
4-(Trifluoromethyl)phenol crystallizes in a well-defined crystalline form with characteristic intermolecular interactions [3] [5]. The compound forms crystals that exhibit specific packing arrangements influenced by hydrogen bonding and van der Waals forces [20] [22]. Crystallographic studies of related compounds containing the trifluoromethylphenol moiety have revealed important structural features that govern the solid-state organization [22] [24].
The crystal structure is stabilized by a network of intermolecular hydrogen bonds, primarily involving the phenolic hydroxyl group as a hydrogen bond donor [20] [22]. These interactions create polymeric chain structures that extend throughout the crystal lattice [22]. The trifluoromethyl substituent contributes to the crystal packing through fluorine-hydrogen interactions and fluorine-fluorine contacts [22].
Hirshfeld surface analysis of structurally related compounds has demonstrated that the most significant contributions to crystal packing arise from carbon-hydrogen/hydrogen-carbon contacts, hydrogen-hydrogen interactions, and fluorine-hydrogen/hydrogen-fluorine interactions [22]. The crystal packing is further stabilized by π-π stacking interactions between aromatic rings of adjacent molecules [22] [24].
The crystalline form exhibits a specific space group arrangement with defined unit cell parameters [22]. The molecular conformation in the solid state may differ from that of the isolated molecule due to crystal packing forces, with typical deviations observed in ring tilt angles and conformational arrangements [24].
4-(Trifluoromethyl)phenol exists as a solid at room temperature and standard atmospheric pressure [3] [5] [14]. The compound appears as crystals with a characteristic white to yellow-brown coloration [3] [5] [6]. The crystalline nature of the material is consistent with its ordered molecular packing and intermolecular hydrogen bonding network [3] [5].
The physical appearance can vary depending on the purity and storage conditions, with some samples exhibiting a pale yellow to light brown tint [3] [5] [6]. The compound is described as forming well-defined crystals that are suitable for various analytical and synthetic applications [3] [5]. The crystalline morphology reflects the underlying molecular structure and intermolecular interactions that govern the solid-state organization [19] [22].
The material demonstrates light sensitivity, which necessitates appropriate storage conditions to maintain its integrity and prevent photochemical degradation [5] [15]. This photosensitivity is attributed to the electronic structure of the aromatic system and the influence of the electron-withdrawing trifluoromethyl substituent [5].
The melting point of 4-(Trifluoromethyl)phenol has been consistently reported in the range of 45-47°C across multiple sources [5] [9] [13]. This relatively low melting point is characteristic of substituted phenols and reflects the molecular size and intermolecular forces present in the crystalline state [5] [9]. The narrow melting point range indicates good purity and crystalline order in typical commercial samples [3] [6].
Thermofisher Scientific specifications report the melting point as 40-46°C, which overlaps with the commonly cited range [3] [6]. The slight variations in reported values may be attributed to different measurement conditions, sample purity, or analytical methodologies employed by different suppliers [3] [5] [6].
Under reduced pressure conditions of 8 millimeters of mercury, 4-(Trifluoromethyl)phenol exhibits a boiling point of 71.5-72°C [5] [9]. This relatively low boiling point under reduced pressure facilitates purification and handling of the compound in laboratory settings [5] [9]. The boiling point at standard atmospheric pressure (760 mmHg) is significantly higher, reported as 185.5±35.0°C [9].
The substantial difference between the reduced pressure and atmospheric pressure boiling points demonstrates the compound's volatility characteristics and thermal behavior [9]. This property is particularly relevant for distillation processes and vapor pressure considerations in various applications [9].
The density of 4-(Trifluoromethyl)phenol is estimated to be 1.3226 grams per cubic centimeter [5] [9]. This relatively high density compared to many organic compounds is attributed to the presence of the trifluoromethyl group, which contains heavy fluorine atoms [5] [9]. The density value is consistent with the molecular structure and the compact crystal packing observed in the solid state [5] [9].
Alternative sources report density values of 1.3±0.1 g/cm³, which encompasses the estimated value and provides a reasonable uncertainty range [9]. The density measurements are typically performed under standard temperature and pressure conditions [9].
The flash point of 4-(Trifluoromethyl)phenol is reported as 183°F, which corresponds to 84°C [5] [9]. This relatively high flash point indicates that the compound has moderate thermal stability and requires elevated temperatures to generate sufficient vapor for ignition [5] [9]. The flash point value is important for handling, storage, and transportation considerations [5] [9].
Some sources report slight variations in the flash point, with values around 80.1±20.4°C, which may reflect different measurement methodologies or sample conditions [9]. The flash point temperature is significantly higher than room temperature, contributing to the compound's relative stability under normal handling conditions [5] [9].
4-(Trifluoromethyl)phenol exhibits very limited solubility in water, being classified as insoluble in aqueous media [5] [15]. Predictive models estimate the water solubility to be approximately 5.06 milligrams per milliliter [14]. This poor aqueous solubility is attributed to the hydrophobic nature of the aromatic ring system and the trifluoromethyl substituent, which outweighs the hydrophilic contribution of the hydroxyl group [14] [15].
The compound's octanol-water partition coefficient (LogP) is predicted to be 2.65, indicating a strong preference for organic phases over aqueous phases [14]. This lipophilic character is consistent with the observed low water solubility and has implications for environmental fate and biological interactions [14]. The polar surface area of 20.23 Ų further supports the limited aqueous solubility characteristics [9] [14].
In contrast to its poor aqueous solubility, 4-(Trifluoromethyl)phenol demonstrates solubility in various organic solvents, although the extent varies depending on the solvent system [5] [15]. The compound shows slight solubility in chloroform, dimethyl sulfoxide, and methanol [5] [15]. These solubility characteristics reflect the compound's ability to interact with organic solvents through van der Waals forces and, in the case of protic solvents, hydrogen bonding interactions [5] [15].
The solubility in organic solvents is enhanced by the aromatic character of the molecule and the polarizability contributed by the fluorine atoms in the trifluoromethyl group [5] [15]. The hydroxyl group can participate in hydrogen bonding with protic solvents, further improving solubility in alcohols and other hydrogen bond accepting solvents [5] [15]. The overall solubility profile makes the compound suitable for organic synthesis applications where organic solvent systems are employed [17].
| Property | Value | Unit | Reference |
|---|---|---|---|
| Molecular Formula | C₇H₅F₃O | - | [2] [3] [5] |
| Molecular Weight | 162.11 | g/mol | [2] [3] [5] |
| Melting Point | 45-47 | °C | [5] [9] [13] |
| Boiling Point (8 mmHg) | 71.5-72 | °C | [5] [9] |
| Density | 1.3226 | g/cm³ | [5] [9] |
| Flash Point | 84 (183°F) | °C | [5] [9] |
| Water Solubility | Insoluble | - | [5] [15] |
| pKa (25°C) | 8.675 | - | [5] [15] |
| LogP | 2.65 | - | [14] |
| Vapor Pressure (25°C) | 0.5±0.4 | mmHg | [9] |
| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |
|---|---|---|---|
| 3200-3600 | O-H phenolic stretching | Broad, Strong | Characteristic of phenolic OH group |
| 1600 | Aromatic C=C stretching | Medium-Strong | Aromatic ring vibrations |
| 1500 | Aromatic C=C stretching | Medium-Strong | Aromatic ring vibrations |
| 1100-1200 | C-F stretching (trifluoromethyl) | Strong | Multiple bands due to CF₃ group |
| 760 | Out-of-plane aromatic C-H bending | Strong | Para-disubstituted benzene pattern |
| 690 | Out-of-plane aromatic C-H bending | Strong | Para-disubstituted benzene pattern |
The trifluoromethyl group contributes significantly to the infrared spectrum through multiple strong absorption bands in the 1100-1200 cm⁻¹ region . These bands correspond to the C-F stretching vibrations of the trifluoromethyl substituent and appear as multiple overlapping absorptions due to the presence of three equivalent C-F bonds. The high electronegativity of fluorine atoms results in strong, characteristic absorptions that serve as reliable diagnostic features for the presence of the CF₃ group.
The substitution pattern of the benzene ring is confirmed by the out-of-plane aromatic C-H bending vibrations observed at 760 cm⁻¹ and 690 cm⁻¹ [4]. This specific combination of bands is characteristic of para-disubstituted benzene rings, confirming the 1,4-substitution pattern of 4-(Trifluoromethyl)phenol.
Mass spectrometry of 4-(Trifluoromethyl)phenol provides detailed information about its molecular weight and fragmentation patterns under electron ionization conditions. The molecular ion peak appears at m/z 162, corresponding to the molecular weight of the compound (C₇H₅F₃O) [5] [6] [7].
The fragmentation pattern of 4-(Trifluoromethyl)phenol under electron ionization conditions reveals several characteristic ions that provide structural information. The base peak in many spectra appears at m/z 121, corresponding to the loss of the trifluoromethyl group [M-CF₃+H]⁺ [5] [6]. This fragmentation is characteristic of aromatic trifluoromethyl compounds and represents a significant diagnostic feature.
Table 2: Mass Spectrometry Fragmentation Data for 4-(Trifluoromethyl)phenol
| m/z | Relative Intensity (%) | Ion Assignment | Fragmentation Process |
|---|---|---|---|
| 162.0 | 100.0 | M⁺- (molecular ion) | Molecular ion peak |
| 143.0 | 48.1 | [M-F]⁺ (loss of fluorine) | Loss of single fluorine atom |
| 121.0 | 100.0 | [M-CF₃+H]⁺ (loss of CF₃) | Loss of trifluoromethyl group |
| 112.0 | 24.5 | [M-CF₂O]⁺ | Complex rearrangement |
| 93.0 | 7.5 | [C₆H₄F]⁺ | Benzene ring with fluorine |
| 73.0 | 20.0 | [C₃H₂F₃]⁺ | Trifluoromethyl fragment |
| 63.0 | 9.2 | [C₅H₃]⁺ | Aromatic fragment |
| 38.0 | 12.1 | [C₃H₂]⁺ | Base fragment |
Another significant ion appears at m/z 143, representing the loss of a single fluorine atom from the molecular ion [M-F]⁺ [5] [6]. This fragmentation pathway is less prominent than the loss of the entire trifluoromethyl group but still provides important structural information. The ion at m/z 112 corresponds to a more complex fragmentation involving the loss of CF₂O, suggesting rearrangement processes within the molecular ion.
Lower mass fragments include ions at m/z 93, corresponding to a fluorinated benzene ring fragment [C₆H₄F]⁺, and m/z 73, which represents the trifluoromethyl fragment [C₃H₂F₃]⁺ [5]. Additional smaller fragments appear at m/z 63 and m/z 38, corresponding to various aromatic and aliphatic fragments formed through extensive fragmentation of the molecular ion.
Tandem mass spectrometry (MS-MS) experiments provide additional structural confirmation, with characteristic product ions observed at m/z 121, 93, and 73 under collision-induced dissociation conditions [5] [6]. These fragmentation patterns are highly reproducible and serve as reliable fingerprints for the identification of 4-(Trifluoromethyl)phenol in complex mixtures.
Nuclear magnetic resonance spectroscopy provides the most detailed structural information about 4-(Trifluoromethyl)phenol, with ¹H, ¹³C, and ¹⁹F NMR techniques all contributing valuable data for complete characterization [8] [9] [10].
In the ¹H NMR spectrum, the aromatic protons appear as two distinct doublets due to the symmetrical para-disubstitution pattern of the benzene ring [8] [10]. The protons ortho to the trifluoromethyl group typically resonate at approximately 7.53 ppm, while those ortho to the hydroxyl group appear upfield at around 6.95 ppm due to the electron-donating effect of the hydroxyl substituent. The coupling constant between these aromatic protons is typically 8.5 Hz, characteristic of ortho coupling in substituted benzenes.
The phenolic hydroxyl proton appears as a broad singlet at approximately 10.29 ppm [8]. This downfield chemical shift is characteristic of phenolic protons and reflects the deshielding effect of the aromatic ring. The broad nature of this signal is due to rapid exchange with trace amounts of water or other protic substances in the sample.
Table 3: Nuclear Magnetic Resonance Data for 4-(Trifluoromethyl)phenol
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration/Assignment | Coupling Constants (Hz) |
|---|---|---|---|---|
| ¹H | 7.53 | d | 2H (ortho to CF₃) | J = 8.5 |
| ¹H | 6.95 | d | 2H (ortho to OH) | J = 8.5 |
| ¹H | 10.29 | s (broad) | 1H (phenolic OH) | - |
| ¹³C | 115-130 | multiple | Aromatic carbons | - |
| ¹³C | 124-127 | q | C-CF₃ (J_CF coupling) | J_CF = 32 |
| ¹³C | 161 | s | C-OH | - |
| ¹³C | 124 | q | CF₃ carbon | J_CF = 271 |
| ¹⁹F | -62.8 | s | CF₃ group | - |
The ¹³C NMR spectrum reveals the aromatic carbon framework with signals appearing in the typical aromatic region between 115-130 ppm [9] [10]. The carbon bearing the hydroxyl group appears furthest downfield at approximately 161 ppm due to the deshielding effect of the electronegative oxygen atom. The carbon directly attached to the trifluoromethyl group appears as a quartet at 124-127 ppm due to coupling with the three equivalent fluorine atoms, with a characteristic coupling constant of approximately 32 Hz.
The trifluoromethyl carbon itself appears as a quartet at around 124 ppm with a large coupling constant (J_CF = 271 Hz) to the three directly bonded fluorine atoms [9]. This large coupling constant is diagnostic for direct C-F bonds and provides unambiguous confirmation of the trifluoromethyl group.
¹⁹F NMR spectroscopy provides additional confirmation of the trifluoromethyl group, with the three equivalent fluorine atoms appearing as a sharp singlet at approximately -62.8 ppm [9] [11]. This chemical shift is typical for aromatic trifluoromethyl groups and serves as a reliable diagnostic feature. The absence of additional fluorine signals confirms the presence of only one trifluoromethyl group in the molecule.
Ultraviolet-visible spectroscopy of 4-(Trifluoromethyl)phenol reveals characteristic electronic transitions that provide information about the molecular orbital structure and electronic properties of the compound. The UV-Vis spectrum typically exhibits multiple absorption bands corresponding to different electronic transitions within the aromatic system [12] [13].
The primary absorption bands appear in the ultraviolet region, with λmax values typically observed at approximately 270 nm, 280 nm, and 310 nm [12]. These absorptions correspond to π → π* transitions within the aromatic ring system and n → π* transitions involving the phenolic oxygen atom. The exact positions of these bands can vary depending on the solvent system and pH conditions used for the measurements.
Table 4: Ultraviolet-Visible Spectroscopy Data for 4-(Trifluoromethyl)phenol
| λmax (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Transition Type | Solvent Effect | pH Dependence |
|---|---|---|---|---|
| 270 | ~2000 | π → π* (aromatic) | Bathochromic shift in polar solvents | Red shift in alkaline conditions |
| 280 | ~1500 | π → π* (aromatic) | Bathochromic shift in polar solvents | Red shift in alkaline conditions |
| 310 | ~800 | n → π* (phenolic) | Hypsochromic shift in polar solvents | Significant changes upon deprotonation |
The absorption bands at 270 nm and 280 nm are primarily attributed to π → π* transitions within the substituted benzene ring [12]. These transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals and are characteristic of aromatic compounds. The molar absorptivity values for these transitions are moderate, typically in the range of 1500-2000 M⁻¹cm⁻¹, which is consistent with allowed electronic transitions in substituted aromatic systems.
The longer wavelength absorption at approximately 310 nm is attributed to an n → π* transition involving the non-bonding electrons on the phenolic oxygen atom [12]. This transition typically exhibits lower molar absorptivity (approximately 800 M⁻¹cm⁻¹) compared to the π → π* transitions, which is characteristic of n → π* transitions that are formally forbidden under certain symmetry considerations.
The UV-Vis spectrum of 4-(Trifluoromethyl)phenol exhibits significant solvent dependence, with polar solvents generally causing bathochromic (red) shifts of the π → π* transitions [12]. This solvatochromic behavior is attributed to differential stabilization of the ground and excited states by polar solvent molecules. Conversely, the n → π* transition often shows a hypsochromic (blue) shift in polar solvents due to preferential stabilization of the ground state through hydrogen bonding interactions with the phenolic oxygen.
Flammable;Corrosive;Acute Toxic;Irritant